5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS No.: 1713163-97-3
Cat. No.: VC4556295
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713163-97-3 |
|---|---|
| Molecular Formula | C9H14ClN3O |
| Molecular Weight | 215.68 |
| IUPAC Name | 5-methyl-4-pyrrolidin-3-yloxypyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O.ClH/c1-7-4-11-6-12-9(7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H |
| Standard InChI Key | WTRYYLVKMHTNPF-UHFFFAOYSA-N |
| SMILES | CC1=CN=CN=C1OC2CCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrimidine ring system () with a methyl group at position 5 and a pyrrolidine-linked ether group at position 4 (Figure 1). The hydrochloride salt enhances solubility and stability for experimental use .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | 5-methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride |
| SMILES | CC1=CN=CN=C1OC2CCNC2.Cl |
| InChI Key | WTRYYLVKMHTNPF-UHFFFAOYSA-N |
Synthesis and Optimization
While explicit synthetic routes for this compound remain proprietary, analogous pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example:
-
Pyrimidine Core Functionalization: A chloropyrimidine intermediate reacts with pyrrolidin-3-ol under basic conditions to form the ether linkage.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .
Mechanism of Action and Biological Activities
Kinase Inhibition
The compound inhibits protein kinases involved in oncogenic signaling, such as cyclin-dependent kinases (CDKs) and Src family kinases. By binding to the ATP-binding pocket of these enzymes, it disrupts phosphorylation events critical for cell cycle progression and survival .
Key Findings:
-
CDK2 Inhibition: Structural analogs with thiophenethyl substituents exhibit values as low as 5.1 µM .
-
Src Kinase Suppression: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 27f) demonstrate values of 3.5 nM, highlighting the scaffold’s versatility .
Antiproliferative Effects
In vitro studies on cancer cell lines (e.g., SH-SY5Y neuroblastoma) reveal dose-dependent growth inhibition. For instance, compound 26a, a structural relative, shows in neuroblastoma models .
Pharmacological Applications
Oncology
The compound’s kinase inhibitory profile positions it as a candidate for:
-
Targeted Cancer Therapy: Potentially synergizing with checkpoint inhibitors in tumors with dysregulated CDK/Src pathways .
-
Drug Discovery: Serving as a lead structure for optimizing bioavailability and selectivity .
Neurodegenerative Diseases
Emerging evidence links kinase dysregulation to Alzheimer’s and Parkinson’s diseases. While direct data on this compound are lacking, related pyrimidines show neuroprotective effects in preclinical models .
Analytical Characterization
Quality Control Methods
Nuclear Magnetic Resonance (NMR): Confirms structural integrity via and chemical shifts matching predicted patterns.
Mass Spectrometry (MS): Validates molecular weight () and purity .
Table 2: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural verification |
| High-Resolution MS | Molecular weight confirmation |
| HPLC | Purity assessment (>95%) |
Future Directions and Challenges
ADME Optimization
Current limitations include undefined pharmacokinetic parameters (e.g., solubility, metabolic stability). Prodrug strategies, such as incorporating solubilizing groups (e.g., cyclodextrins), could enhance bioavailability .
Target Validation
Further studies are needed to map its kinase selectivity profile and off-target effects. Computational docking studies may guide structural refinements to improve binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume